molecular formula C8H8O2 B1195853 2-Hydroxyacetophenone CAS No. 582-24-1

2-Hydroxyacetophenone

Cat. No. B1195853
Key on ui cas rn: 582-24-1
M. Wt: 136.15 g/mol
InChI Key: ZWVHTXAYIKBMEE-UHFFFAOYSA-N
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Patent
US07939552B2

Procedure details

85% Ethanolic solution (1200 mL) of 2-bromo-1-phenylethanone (99.52 g, 500 mmol) and sodium formate (215.0 g, 3160 mol) was heated to reflux for 5 hours. After the solvent was evaporated in vacuo, water (1000 mL) was added to the residue and extraction with ethyl acetate was conducted. The organic layers were combined and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom in vacuo. Petroleum ether was added to the residual oily product to crystallize whereupon 2-hydroxy-1-phenylethanone (59.67 g, 88%) was produced. Mp. 86-89° C. 1H-NMR (DMSO-d6) δ: 4.81 (d, J=5.8 Hz, 2H), 5.07 (t, J=5.8 Hz, 1H), 7.50-7.55 (m, 2H), 7.63-7.67 (m, 1H), 7.92-7.95 (m, 2H)
Quantity
99.52 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
[Compound]
Name
Ethanolic solution
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].C([O-])=[O:12].[Na+]>>[OH:12][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
99.52 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
215 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Ethanolic solution
Quantity
1200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated in vacuo, water (1000 mL)
ADDITION
Type
ADDITION
Details
was added to the residue and extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Petroleum ether was added to the residual oily product
CUSTOM
Type
CUSTOM
Details
to crystallize whereupon 2-hydroxy-1-phenylethanone (59.67 g, 88%)
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
Smiles
OCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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